10,11-Dioxoepierythratidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2R,3R,13bS)-3-hydroxy-2,11,12-trimethoxy-2,3,5,6-tetrahydro-1H-indolo[7a,1-a]isoquinoline-8,9-dione |
InChI |
InChI=1S/C19H21NO6/c1-24-14-7-11-12(8-15(14)25-2)19-9-16(26-3)13(21)6-10(19)4-5-20(19)18(23)17(11)22/h6-8,13,16,21H,4-5,9H2,1-3H3/t13-,16-,19+/m1/s1 |
InChI Key |
ZLVUKTCVZMRXFB-NRXGSXMXSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=C[C@H]1O)CCN2C(=O)C(=O)C4=CC(=C(C=C34)OC)OC |
Canonical SMILES |
COC1CC23C(=CC1O)CCN2C(=O)C(=O)C4=CC(=C(C=C34)OC)OC |
Synonyms |
10,11-dioxoepierythratidine |
Origin of Product |
United States |
Advanced Methodologies for the Isolation and Structural Characterization of 10,11 Dioxoepierythratidine
Strategies for Extraction and Chromatographic Isolation of 10,11-Dioxoepierythratidine from Natural Sources
The primary natural source of (+)-10,11-dioxoepierythratidine is the bark of Erythrina subumbrans. The isolation of this compound involves a multi-step process beginning with the extraction of the crude alkaloids from the plant material, followed by a series of chromatographic separations to yield the pure compound.
The initial step involves the air-drying and powdering of the bark of Erythrina subumbrans. This powdered material is then subjected to extraction with an organic solvent, typically methanol (B129727), at room temperature. This process is repeated multiple times to ensure the exhaustive extraction of the secondary metabolites. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude residue.
To separate the alkaloids from other classes of compounds, the crude extract is partitioned between different immiscible solvents. A common method involves dissolving the residue in an aqueous acidic solution and then washing with a non-polar solvent, such as ethyl acetate, to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali, such as ammonia, to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. Subsequent extraction with a chlorinated solvent like dichloromethane (B109758) yields the crude alkaloid fraction.
The isolation of (+)-10,11-dioxoepierythratidine from the crude alkaloid mixture is achieved through a series of chromatographic techniques. The crude fraction is typically subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed. For instance, a gradient of acetone (B3395972) in hexane (B92381) or chloroform (B151607) in methanol is often used. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
Further purification of the fractions containing the target compound is often necessary and is achieved by subsequent chromatographic methods. This may include repeated column chromatography on silica gel or the use of other stationary phases like Sephadex LH-20 for size-exclusion chromatography. The final purification is often accomplished by preparative thin-layer chromatography (pTLC) to yield (+)-10,11-dioxoepierythratidine as a pure solid.
Spectroscopic Techniques for the Elucidation of the Absolute and Relative Configuration of this compound
The structural elucidation of (+)-10,11-dioxoepierythratidine relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum provides information about the chemical environment of the protons, their multiplicity (splitting patterns), and their coupling constants, which helps in establishing the connectivity of protons. The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical shifts provide clues about their functional groups. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial in assembling the molecular fragments and establishing the final structure.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (+)-10,11-Dioxoepierythratidine (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 1 | 129.1 | 6.84 (d, J = 8.1) |
| 2 | 108.9 | 6.78 (d, J = 8.1) |
| 3 | 147.9 | |
| 4 | 147.0 | |
| 5 | 64.9 | 3.98 (dd, J = 12.3, 5.1) |
| 6 | 39.9 | 2.45 (dd, J = 17.1, 5.1), 3.25 (dd, J = 17.1, 12.3) |
| 7 | 196.2 | |
| 8 | 134.5 | 6.95 (d, J = 10.2) |
| 10 | 195.1 | |
| 11 | 58.7 | 4.35 (s) |
| 12 | 128.4 | |
| 13 | 127.8 | |
| 14 | 129.8 | |
| 15 | 110.2 | |
| 16 | 146.8 | |
| 17 | 146.5 | |
| 3-OCH₃ | 56.1 | 3.88 (s) |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For (+)-10,11-dioxoepierythratidine, the molecular formula was established as C₂₀H₂₁NO₅.
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (+)-10,11-dioxoepierythratidine shows characteristic absorption bands for conjugated ketones and aromatic rings. UV spectroscopy provides information about the electronic transitions within the molecule and is indicative of the chromophores present. The UV spectrum of this compound exhibits absorption maxima consistent with its conjugated system.
Table 2: Other Spectroscopic Data for (+)-10,11-Dioxoepierythratidine
| Technique | Data |
|---|---|
| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₂₀H₂₂NO₅: 372.1492; found: 372.1498 |
| UV (MeOH) λₘₐₓ (log ε) | 228 (4.38), 265 (4.02), 292 (3.78) nm |
| IR (KBr) νₘₐₓ | 1685, 1660, 1605 cm⁻¹ |
| Optical Rotation | [α]²⁵D +212 (c 0.1, CHCl₃) |
The relative configuration of the stereocenters is determined by the analysis of coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. The absolute configuration is often inferred by comparison of its optical rotation and CD (Circular Dichroism) spectral data with those of known related compounds, or through X-ray crystallography.
Crystallographic Analysis and Computational Approaches for Structural Confirmation of this compound
While spectroscopic methods provide a wealth of information about the structure of a molecule, single-crystal X-ray diffraction analysis is the gold standard for the unambiguous determination of the three-dimensional structure, including the absolute configuration.
For a new compound like this compound, obtaining crystals suitable for X-ray analysis can be a significant challenge. The primary literature describing the isolation of this compound did not report a successful crystallographic analysis. In such cases, the structural assignment relies heavily on the comprehensive analysis of spectroscopic data.
In the absence of crystallographic data, computational approaches can be employed to support the proposed structure. Density functional theory (DFT) calculations can be used to predict the NMR chemical shifts, which can then be compared with the experimental values to provide additional confidence in the structural assignment. Furthermore, computational methods can be used to predict the theoretical CD spectrum of the proposed structure, and a comparison with the experimentally measured CD spectrum can help in assigning the absolute configuration. However, for this compound, the initial reports of its isolation and characterization did not include computational studies. Therefore, the structural confirmation of this compound is primarily based on the extensive spectroscopic analysis detailed in the previous section.
Synthetic Chemistry of 10,11 Dioxoepierythratidine and Its Structural Analogs
Development of Total Synthesis Strategies for the 10,11-Dioxoepierythratidine Core
The total synthesis of the tetracyclic core found in Erythrina alkaloids, including this compound, has been a significant challenge for synthetic chemists. A key approach involves the stereoselective construction of the erythrinane core. One notable strategy utilizes a Meyers bicyclic lactam template to achieve a highly stereoselective synthesis of this core structure. nih.gov This method underscores the importance of controlling stereochemistry during the formation of the complex ring system.
Another versatile strategy for the synthesis of Erythrina alkaloids employs a medium-membered dibenz[d,f]azonine intermediate. wiley.com This approach, inspired by proposed biosynthetic pathways, involves the asymmetric transformation of a chiral biaryl lactam into the core A–D ring system. wiley.com This is achieved through a stereospecific singlet oxygen oxidation of a phenol (B47542) moiety, followed by a transannular aza-Michael reaction. wiley.com The flexibility of this method allows for the synthesis of various chiral Erythrina alkaloids by manipulating functional groups in the later stages. wiley.com
Formal total syntheses have also been reported, such as that of (±)-3-demethoxyerythratidinone, which applies an intramolecular Wittig reaction to construct the α,β-unsaturated five-membered lactam, a key feature of the scaffold. researchgate.net These strategies provide a foundation for accessing the broader family of Erythrina alkaloids, including this compound.
Stereoselective Synthesis of Related Erythrina Alkaloid Scaffolds
The stereoselective synthesis of the tetracyclic core of Erythrina alkaloids is a critical aspect of their total synthesis. nih.govfigshare.comacs.org Researchers have focused on methods that allow for precise control over the stereocenters within the molecule. The application of a Meyers bicyclic lactam template has been reported as a facile and highly stereoselective method for creating the erythrinane core. nih.govfigshare.comacs.org
A divergent synthetic route has also been developed, enabling the asymmetric syntheses of several Erythrina alkaloids. wiley.com This strategy hinges on the transfer of chirality from a benzylic hydroxy group to control the atropisomeric stereochemistry of a 9-membered ring intermediate. wiley.com This, in turn, dictates the point chirality at a key position (C5). wiley.com This methodology has been successfully applied to the first asymmetric total syntheses of four different Erythrina alkaloids, demonstrating its potential for producing a wide range of these complex natural products. wiley.com The development of such stereoselective methods is crucial for producing enantiomerically pure alkaloids for further study and potential therapeutic applications. nih.gov
Semi-synthetic Modifications and Derivatization Approaches from this compound Precursors
Semi-synthetic modifications of naturally occurring Erythrina alkaloids or their synthetic precursors offer a valuable avenue for creating novel derivatives with potentially enhanced or altered biological activities. While specific semi-synthetic studies starting directly from this compound are not extensively detailed in the provided search results, the general principles of modifying natural product scaffolds are well-established. For instance, the generation of derivatives from natural product lead compounds through semi-synthesis is a common strategy in drug discovery. vdoc.pub
The isolation of this compound from natural sources like Erythrina subumbrans provides the starting material for such modifications. scispace.comscribd.com These modifications could target the functional groups present in the molecule, such as the dioxo moiety or other positions on the tetracyclic core. The aim of such derivatization is often to explore structure-activity relationships and to optimize the therapeutic potential of the natural product. nih.gov
Chemical Transformations and Reactivity Profiles of the this compound Dioxo Moiety
The 10,11-dioxo moiety is a distinguishing feature of this compound and related Erythrina alkaloids. The chemical reactivity of this diketone functionality is of interest for both synthetic transformations and understanding its role in biological activity. While specific studies detailing the reactivity profile of the dioxo moiety in this compound were not found in the search results, general principles of ketone chemistry can be applied.
The two carbonyl groups are positioned in a five-membered ring, which can influence their reactivity. Potential transformations could include selective reduction of one or both carbonyls to the corresponding alcohols, which would significantly alter the molecule's polarity and hydrogen bonding capabilities. Another possibility is the reaction with nucleophiles at one or both carbonyl carbons. The specific stereoelectronic environment of the tetracyclic scaffold would likely influence the regioselectivity and stereoselectivity of such reactions. Understanding the reactivity of this dioxo moiety is crucial for the design of new semi-synthetic derivatives and for elucidating the metabolic fate of these alkaloids.
Pharmacological Research and Mechanistic Investigations of 10,11 Dioxoepierythratidine in Preclinical Models
In Vitro Screening Assays for Enzyme Inhibition and Receptor Modulation by 10,11-Dioxoepierythratidine
Direct in vitro screening assays for enzyme inhibition or receptor modulation specifically for this compound are not extensively documented in the available scientific literature. Research has primarily focused on its antimicrobial and cytotoxic properties.
However, studies on structurally related Erythrina alkaloids provide insight into the potential biological targets for this class of compounds. Several erythrinan (B1236395) alkaloids are recognized as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgplos.org For instance, alkaloids such as (+)-erythravine and (+)-11α-hydroxyerythravine are potent inhibitors of the α4β2 nAChR subtype, with IC₅₀ values in the low nanomolar range. plos.org Erysotrine also inhibits α4β2 and α7 nicotinic receptors. plos.org Another analog, erythraline, has been identified as an inhibitor of the transforming growth factor (TGF)-β-activated kinase (TAK1), a molecule involved in inflammatory signaling pathways. wikipedia.orgsci-hub.se These findings suggest that the erythrinan skeleton can interact with specific receptor and enzyme targets, although the activity of this compound itself in these assays remains to be reported.
Evaluation of Antimicrobial and Cytotoxic Activities of this compound
In contrast to the lack of data on enzyme inhibition, this compound has been evaluated for its antiplasmodial, antimycobacterial, and cytotoxic activities. These preclinical screenings have consistently reported a lack of significant activity.
This compound, isolated from the bark of Erythrina subumbrans, was evaluated for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In assays conducted against the K1 multidrug-resistant strain, the compound was found to be inactive. This lack of antiplasmodial activity has been noted in multiple studies. nih.govresearchgate.net
Table 1: Antiplasmodial Activity of this compound
| Compound | Parasite Strain | Activity | Source(s) |
| (+)-10,11-Dioxoepierythratidine | Plasmodium falciparum (K1, multidrug-resistant) | Inactive | researchgate.net |
The potential of this compound to inhibit the growth of Mycobacterium tuberculosis has also been investigated. Using the microplate Alamar blue assay (MABA), the compound was tested against the H37Ra strain of M. tuberculosis. The results indicated that this compound showed no discernible antimycobacterial activity. researchgate.netvdoc.pub Other studies have corroborated this finding, suggesting that the structural features of this particular alkaloid are not conducive to inhibiting mycobacterial growth.
Table 2: Antimycobacterial Activity of this compound
| Compound | Bacterial Strain | Assay | Activity | Source(s) |
| (+)-10,11-Dioxoepierythratidine | Mycobacterium tuberculosis H37Ra | Microplate Alamar Blue Assay (MABA) | Inactive | researchgate.netvdoc.pub |
To assess its potential as an anticancer agent, this compound was screened for cytotoxic effects against a panel of human cancer cell lines. The tested cell lines included oral human epidermal carcinoma (KB), human breast cancer (BC), and human small cell lung cancer (NCI-H187). In these assays, the compound was found to be inactive, showing no significant ability to inhibit the proliferation of these cancer cells.
Table 3: Cytotoxic Activity of this compound
| Compound | Cell Line | Cell Type | Activity | Source(s) |
| (+)-10,11-Dioxoepierythratidine | KB | Oral Human Epidermal Carcinoma | Inactive | researchgate.net |
| BC | Human Breast Cancer | Inactive | researchgate.net | |
| NCI-H187 | Human Small Cell Lung Cancer | Inactive | researchgate.net |
Investigation of Molecular Targets and Signaling Pathways Modulated by this compound Analogs
While this compound has shown a lack of activity in primary screenings, research into its analogs and other compounds from the Erythrina genus has shed light on potential molecular targets and signaling pathways. mdpi.com The anti-inflammatory effects of some Erythrina compounds are thought to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways like MAPK, AP1, and NF-κB. mdpi.com
For example, the alkaloid erythraline's anti-inflammatory activity is linked to the inhibition of transforming growth factor-β-activated kinase (TAK1). sci-hub.se Other alkaloids have been shown to disrupt key cancer-related signaling pathways, including mTOR, MAPK, EGFR, and PI3K/AKT. semanticscholar.org Furthermore, triterpenes such as oleanolic acid, also found in Erythrina species, can induce apoptosis in cancer cells by modulating the Akt/mTOR/S6K and ERK1/2 signaling pathways. mdpi.com These studies on related compounds suggest that while this compound itself is inactive, the broader family of Erythrina metabolites engages with critical cellular signaling cascades.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives in Biological Systems
Structure-activity relationship (SAR) studies help to elucidate which chemical features of a molecule are responsible for its biological effects. For erythrinan alkaloids, the presence of a conjugated diene system in rings A and B is considered important for some of their biological activities. nih.gov The substitution patterns on all four rings of the erythrinan core also modulate their effects. nih.gov
The consistent inactivity of this compound in antiplasmodial, antimycobacterial, and cytotoxic assays provides a valuable SAR data point. It is one of the first examples of an alkenoid-type erythrina alkaloid with carbonyl groups at both the C-10 and C-11 positions. This specific structural feature—the 10,11-dioxo functionality—appears to be detrimental to these particular biological activities when compared to other Erythrina alkaloids that lack this oxidation pattern but exhibit activity, such as the nAChR antagonism seen in erythravine (B1248123) and erysotrine. plos.org Generally, erythrinan alkaloids have been found to lack significant antibacterial activity, whereas flavonoids and pterocarpans from the same Erythrina species often show potent antimicrobial effects. nih.govresearchgate.net This suggests that the tetracyclic spiroamine skeleton of the erythrinan class may not be an ideal scaffold for antimicrobial action, and the specific 10,11-dioxo substitution on this compound does not confer such activity.
Metabolic Fate and Biotransformation of 10,11 Dioxoepierythratidine in Non Human Biological Systems
In Vitro Metabolic Stability Studies in Non-Human Hepatic Systems
There are no publicly available studies that have investigated the in vitro metabolic stability of 10,11-Dioxoepierythratidine in non-human hepatic systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog, monkey). Consequently, crucial parameters like the compound's half-life (t½) and intrinsic clearance (CLint) in these systems remain undetermined. Data of this nature are fundamental in preclinical drug development to predict the hepatic clearance of a compound in vivo.
Enzymatic Systems Involved in the Biotransformation of this compound in Preclinical Models
The specific enzymatic systems, such as cytochrome P450 (CYP) isozymes, flavin-containing monooxygenases (FMOs), or UDP-glucuronosyltransferases (UGTs), responsible for the metabolism of this compound have not been elucidated. Research into the biotransformation of other alkaloids suggests that CYP enzymes are often involved in their oxidative metabolism. However, without direct experimental evidence for this compound, any discussion of the enzymes involved would be purely speculative.
Emerging Research Directions and Unexplored Potentials of 10,11 Dioxoepierythratidine
Chemoinformatic and Computational Modeling for Predictive Activity and Target Identification
The application of chemoinformatic and computational modeling presents a powerful, non-experimental approach to unlocking the therapeutic potential of 10,11-dioxoepierythratidine. These in silico techniques can significantly accelerate drug discovery and reduce associated costs by predicting biological activities and identifying potential molecular targets. mdpi.com
Computational models can be employed to simulate the interactions of this compound with various biological macromolecules, such as enzymes and receptors. ontosight.ainih.gov By analyzing these interactions at an atomic level, researchers can generate hypotheses about the compound's mechanism of action and predict its potential efficacy against various diseases. nih.gov This approach is particularly valuable for complex conditions where multiple factors are at play, allowing for the development of multi-scale models that connect molecular interactions to cellular and even organ-level responses. mdpi.com
Key computational techniques that can be applied to this compound include:
Molecular Docking: Simulates the binding of the compound to the active site of a target protein, providing insights into binding affinity and mode.
Molecular Dynamics (MD) Simulations: Models the movement of atoms in the compound and its target over time, revealing the stability of their interaction. nih.gov
Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of more potent analogs. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Develops mathematical relationships between the chemical structure of a series of compounds and their biological activity.
The goal of this computational approach is to create precise mathematical models that can effectively predict the behavior of this compound and its derivatives within a biological system. elifesciences.org
Strategies for Enhancing the Biological Activity of this compound Analogs
While this compound itself has been evaluated for certain biological activities, including antiplasmodial, antimycobacterial, and cytotoxic effects where it was found to be inactive, its core structure represents a promising scaffold for the development of more potent analogs. uantwerpen.be The process of creating and testing analogs can lead to the discovery of compounds with significantly enhanced therapeutic properties.
One primary strategy involves the synthesis of derivatives with modified functional groups. For instance, the introduction of hydroxyl groups or alterations to the existing keto functionalities could modulate the compound's electronic properties and its ability to form hydrogen bonds, thereby influencing its interaction with biological targets. ontosight.ai The synthesis of such analogs would be followed by a comprehensive biological evaluation to assess their activity.
A study on related Erythrina alkaloids demonstrated that structural modifications can lead to significant changes in biological activity. acs.org For example, certain compounds showed enhanced activity in luciferase reporter gene assays, indicating their potential to modulate specific cellular pathways. acs.org This highlights the potential for discovering analogs of this compound with improved and more selective bioactivity.
| Strategy | Rationale | Potential Outcome |
| Functional Group Modification | Altering the keto groups or introducing new functionalities (e.g., hydroxyl, amino groups) can change the molecule's polarity, solubility, and binding interactions. | Enhanced binding affinity to target proteins, improved bioavailability. |
| Stereochemical Variation | Synthesizing different stereoisomers can explore the impact of three-dimensional arrangement on biological activity. | Identification of a more active stereoisomer due to better fit in a chiral binding site. |
| Hybrid Molecule Synthesis | Combining the this compound scaffold with other known bioactive pharmacophores. | Creation of a novel compound with dual or synergistic biological activities. |
Green Chemistry Approaches to the Synthesis and Derivatization of the this compound Core
The principles of green chemistry offer a sustainable framework for the synthesis and modification of this compound, aiming to minimize environmental impact and enhance efficiency. pro-metrics.org These approaches focus on the use of renewable resources, less hazardous reagents, and energy-efficient reaction conditions. pro-metrics.orgmdpi.com
The synthesis of this compound typically involves the oxidation of the natural product erythratidine. ontosight.ai Green chemistry would advocate for the use of catalytic methods, preferably with abundant and non-toxic metals, to carry out this transformation, reducing waste and energy consumption. pro-metrics.org The use of alternative energy sources, such as microwave irradiation, can also contribute to more energy-efficient processes. pro-metrics.org
Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. pro-metrics.org In this context, the isolation of the precursor, erythratidine, from plant sources like Erythrina subumbrans aligns with this principle. acs.orgresearchgate.net Future research could explore biotechnological methods, such as plant cell tissue culture, to ensure a sustainable supply of the starting material without depleting natural resources. researchgate.net
Key green chemistry principles applicable to this compound synthesis include:
Use of Renewable Feedstocks: Utilizing plant-derived erythratidine. pro-metrics.org
Catalysis: Employing efficient and recyclable catalysts for oxidation reactions. pro-metrics.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Exploring the use of water or other environmentally benign solvents.
Role of this compound in Plant Chemical Ecology and Inter-species Interactions
The presence of this compound in plants like Erythrina subumbrans suggests a potential role in the intricate web of chemical interactions that govern ecosystems. acs.orgresearchgate.netscispace.com Chemical ecology is the study of these interactions, which are mediated by a vast array of chemical compounds. wikipedia.org These interactions can occur between plants and insects, microbes, or even other plants. wikipedia.org
Plants produce a diverse arsenal (B13267) of secondary metabolites that can serve as defenses against herbivores and pathogens. frontiersin.org The complex structure of this compound is characteristic of such defensive compounds. ontosight.ai Its presence in the bark of E. subumbrans could indicate a role in protecting the plant from boring insects or microbial attack. researchgate.net
Interspecies interactions, which can range from competition to mutualism, are fundamental to community structure and stability. frontiersin.orgcratzke.delibretexts.org The chemical compounds produced by one species can significantly influence the behavior and survival of another. cratzke.de For example, some plant-derived compounds can act as feeding deterrents to insects, while others might attract pollinators. wikipedia.org The specific ecological role of this compound remains to be elucidated, but it is likely involved in mediating such interactions. Further research, potentially using bioassay-guided fractionation, could identify the specific ecological functions of this compound. wikipedia.org
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating 10,11-Dioxoepierythratidine from natural sources, and how are its structural features confirmed?
- Methodology : Isolation typically involves chromatographic techniques (e.g., column chromatography, HPLC) followed by spectroscopic characterization. For example, (+)-10,11-Dioxoepierythratidine was isolated from Erythrina subumbrans bark using solvent extraction and chromatographic separation, with structural confirmation via NMR, MS, and X-ray crystallography .
- Key Challenges : Low natural abundance and structural complexity necessitate high-resolution techniques like HPLC-DAD-SPE-NMR to resolve overlapping peaks and confirm stereochemistry .
Q. Which plant species are known to produce this compound, and what are its natural sources?
- Sources : The compound is primarily isolated from the bark of Erythrina subumbrans and has been identified in other Erythrina species (e.g., E. variegata, E. poepgigiana) .
- Analytical Confirmation : Taxonomic identification is paired with LC-MS or GC-MS to verify species-specific alkaloid profiles .
Advanced Research Questions
Q. How can researchers reconcile the reported inactivity of this compound in antiplasmodial and cytotoxic assays with its structural potential as a bioactive lead?
- Data Contradiction Analysis : Despite structural similarity to active spirocyclic Erythrina alkaloids, this compound showed no cytotoxicity (IC50 > 64.0 µM) or antiplasmodial activity in standardized assays .
- Methodological Insight : Bioactivity may depend on substituent modifications (e.g., hydroxylation, glycosylation) or target specificity. Computational docking studies and structure-activity relationship (SAR) analyses are recommended to identify critical functional groups .
Q. What synthetic or semisynthetic strategies could enhance the bioactivity of this compound derivatives?
- Approach : Focus on functionalizing the spirocyclic core. For example:
- Introduce electron-withdrawing groups at C-10/C-11 to modulate redox properties.
- Explore ring-opening reactions to generate analogs with improved solubility or target affinity.
- Precedent : Similar spirocyclic alkaloids have been modified via regioselective oxidation or coupling reactions to improve selectivity .
Q. What experimental designs are optimal for evaluating the pharmacokinetic properties of this compound in preclinical models?
- Methodology :
- In vitro : Use Caco-2 cell monolayers to assess intestinal permeability.
- In vivo : Employ LC-MS/MS for plasma pharmacokinetic profiling in rodent models, focusing on bioavailability and metabolic stability.
- Validation : Cross-reference with analogs like erysodine, which showed higher selectivity in prior studies .
Methodological and Analytical Challenges
Q. How can researchers address low yields of this compound during isolation from plant material?
- Optimization Strategies :
- Use orthogonal chromatographic phases (e.g., reverse-phase HPLC followed by normal-phase flash chromatography) to improve purity.
- Screen extraction solvents (e.g., methanol-chloroform mixtures) to enhance alkaloid solubility .
Q. What analytical techniques are most reliable for distinguishing this compound from structurally similar spirocyclic alkaloids?
- Techniques :
- High-field NMR : Compare chemical shifts of the C-10/C-11 ketone groups and spirocyclic proton environments.
- HRMS/MS : Fragment ion patterns (e.g., m/z 296.1284 [M+H]<sup>+</sup> for C16H17NO4) provide diagnostic fingerprints .
Data Interpretation and Future Directions
Q. How should researchers interpret conflicting bioactivity data between this compound and related alkaloids like erysovine?
- Critical Analysis :
- Compare assay conditions (e.g., parasite strains, cell lines) to identify protocol-dependent variability.
- Erysovine’s selectivity (IC50 = 37.8 µM) suggests minor structural differences (e.g., hydroxylation patterns) significantly impact activity .
Q. What in vivo models are appropriate for validating the neurological potential of this compound, given its structural similarity to neuroactive Erythrina alkaloids?
- Experimental Design :
- Test in zebrafish models for blood-brain barrier permeability.
- Use murine neuroinflammation assays to evaluate modulation of cytokines (e.g., TNF-α, IL-6) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
